molecular formula C14H10F2N2O3S B2491945 N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide CAS No. 301234-95-7

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide

Cat. No.: B2491945
CAS No.: 301234-95-7
M. Wt: 324.3
InChI Key: MJVFPDJTLMYOPV-UHFFFAOYSA-N
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Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the difluoromethylsulfanyl intermediate: This step involves the reaction of a suitable precursor with difluoromethylthiolating agents under controlled conditions.

    Coupling with a phenyl ring: The intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: Finally, the nitro-substituted phenyl compound is reacted with an appropriate amine to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the difluoromethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide can be compared with similar compounds such as:

    N-{4-[(trifluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide: Similar structure but with a trifluoromethyl group, which may alter its chemical and biological properties.

    N-{4-[(methyl)sulfanyl]phenyl}-3-nitrobenzamide: Contains a methylsulfanyl group instead of difluoromethylsulfanyl, affecting its reactivity and applications.

    N-{4-[(chloromethyl)sulfanyl]phenyl}-3-nitrobenzamide:

The uniqueness of this compound lies in the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various applications.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3S/c15-14(16)22-12-6-4-10(5-7-12)17-13(19)9-2-1-3-11(8-9)18(20)21/h1-8,14H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVFPDJTLMYOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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